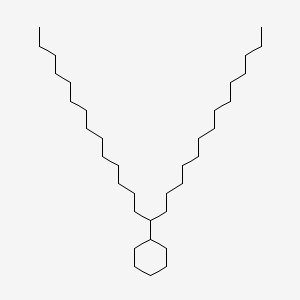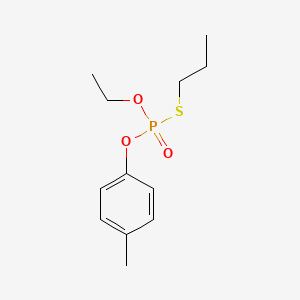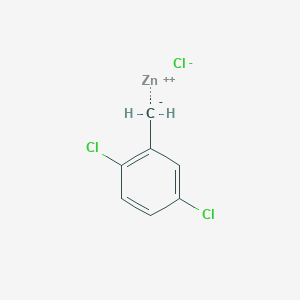
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one, also known as 2-Chlorotropone, is an organic compound with the molecular formula C9H7ClO. It is a derivative of tropone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a seven-membered ring with conjugated double bonds and a chlorine atom attached to an ethanone group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the chlorination of tropone. Tropone itself can be synthesized by the selenium dioxide oxidation of cycloheptatriene . The chlorination reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where tropone is reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Electrophilic and Nucleophilic Additions: The conjugated double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted tropone derivatives.
- Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction typically produces alcohols or alkanes.
科学研究应用
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The conjugated double bonds in the cycloheptatrienone ring can also participate in electron transfer reactions, affecting redox-sensitive pathways .
相似化合物的比较
Tropone (Cyclohepta-2,4,6-trien-1-one): The parent compound, lacking the chlorine and ethanone groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative with a hydroxyl group, known for its biological activity.
2-Chlorocycloheptatrienone: A simpler chlorinated derivative without the ethanone group.
Uniqueness: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one is unique due to its combination of a reactive chlorine atom and a conjugated cycloheptatrienone ring, making it versatile in both synthetic and biological applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
98405-71-1 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC 名称 |
2-chloro-1-cyclohepta-2,4,6-trien-1-ylethanone |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h1-6,8H,7H2 |
InChI 键 |
KTZKQWOHWVWWLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(C=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)








![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)

![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
